molecular formula C32H48N6O4S B10776712 [2,4,6-Triisopropyl-phenylsulfonyl-L-[3-amidino-phenylalanine]]-piperazine-N'-beta-alanine

[2,4,6-Triisopropyl-phenylsulfonyl-L-[3-amidino-phenylalanine]]-piperazine-N'-beta-alanine

Cat. No.: B10776712
M. Wt: 612.8 g/mol
InChI Key: WATXEHGLYJKXOF-NDEPHWFRSA-N
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Description

[2,4,6-Triisopropyl-Phenylsulfonyl-L-[3-Amidino-Phenylalanine]]-Piperazine-N’-Beta-Alanine is a complex organic compound belonging to the class of alpha amino acid amides.

Preparation Methods

The synthesis of [2,4,6-Triisopropyl-Phenylsulfonyl-L-[3-Amidino-Phenylalanine]]-Piperazine-N’-Beta-Alanine involves multiple steps, typically starting with the preparation of the phenylsulfonyl and amidino groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

[2,4,6-Triisopropyl-Phenylsulfonyl-L-[3-Amidino-Phenylalanine]]-Piperazine-N’-Beta-Alanine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar compounds to [2,4,6-Triisopropyl-Phenylsulfonyl-L-[3-Amidino-Phenylalanine]]-Piperazine-N’-Beta-Alanine include other alpha amino acid amides and sulfonyl-containing molecules. What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties . Some similar compounds include:

Properties

Molecular Formula

C32H48N6O4S

Molecular Weight

612.8 g/mol

IUPAC Name

3-[(2S)-3-[4-(3-aminopropanoyl)piperazin-1-yl]-3-oxo-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propyl]benzenecarboximidamide

InChI

InChI=1S/C32H48N6O4S/c1-20(2)25-18-26(21(3)4)30(27(19-25)22(5)6)43(41,42)36-28(17-23-8-7-9-24(16-23)31(34)35)32(40)38-14-12-37(13-15-38)29(39)10-11-33/h7-9,16,18-22,28,36H,10-15,17,33H2,1-6H3,(H3,34,35)/t28-/m0/s1

InChI Key

WATXEHGLYJKXOF-NDEPHWFRSA-N

Isomeric SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N[C@@H](CC2=CC(=CC=C2)C(=N)N)C(=O)N3CCN(CC3)C(=O)CCN)C(C)C

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC(CC2=CC(=CC=C2)C(=N)N)C(=O)N3CCN(CC3)C(=O)CCN)C(C)C

Origin of Product

United States

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